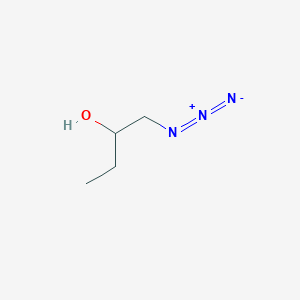

1-azidobutan-2-ol

描述

Structure

3D Structure

属性

分子式 |

C4H9N3O |

|---|---|

分子量 |

115.13 g/mol |

IUPAC 名称 |

1-azidobutan-2-ol |

InChI |

InChI=1S/C4H9N3O/c1-2-4(8)3-6-7-5/h4,8H,2-3H2,1H3 |

InChI 键 |

PBCLPMZFXYPPFZ-UHFFFAOYSA-N |

规范 SMILES |

CCC(CN=[N+]=[N-])O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Azidobutan 2 Ol

Stereoselective and Enantioselective Synthesis of 1-Azidobutan-2-ol

The controlled introduction of two adjacent stereocenters is a significant challenge in organic synthesis. The enantioselective synthesis of this compound from prochiral or racemic starting materials is of paramount importance for accessing enantiomerically pure compounds. mdpi.com

Asymmetric Ring Opening of Epoxides with Azide (B81097) Sources

A primary and effective method for synthesizing enantiomerically enriched 1,2-azido alcohols is the asymmetric ring-opening (ARO) of epoxides with an azide source. mdpi.comresearchgate.net This reaction, when catalyzed by a chiral catalyst, can proceed with high regio- and enantioselectivity. The starting material for this compound via this method is 1,2-epoxybutane (B156178). The nucleophilic attack of the azide ion occurs at one of the two carbon atoms of the epoxide ring, leading to the formation of two vicinal functional groups with a specific stereochemistry. mdpi.com

The mechanism of this reaction typically involves the activation of the epoxide by a Lewis acid catalyst, followed by the nucleophilic attack of the azide. The stereochemical outcome of the reaction is an inversion of configuration at the carbon atom attacked by the nucleophile, following an SN2-type mechanism. nih.govresearchgate.net

Chiral metal-salen complexes have emerged as highly effective catalysts for the asymmetric ring-opening of epoxides. mdpi.com These catalysts are known for their ability to induce high enantioselectivity across a range of reactions and substrates. mdpi.com The salen ligand's steric and electronic properties can be fine-tuned, and it can coordinate with various metal ions. mdpi.com

For the azidolysis of epoxides, chromium(III)-salen complexes have been identified as particularly effective catalysts. researchgate.netnih.govunits.it Kinetic studies have revealed a cooperative mechanism where two different metal centers activate both the epoxide and the azide nucleophile. researchgate.netnih.govunits.it While Cr(salen) complexes are prominent, Co(salen) complexes have also been investigated. For instance, chiral binuclear Co(salen) complexes, in conjunction with a Lewis acid from group 13, have demonstrated high catalytic activity and enantioselectivity in the ring opening of epoxides with hydrazoic acid (HN₃), achieving excellent enantiomeric excesses (92.0-99.6% e.e.). google.com The Co(salen) catalyst has also been noted for its effectiveness in the hydrolytic kinetic resolution of terminal epoxides. researchgate.netnih.govunits.it

The general scheme for the asymmetric azidolysis of a terminal epoxide catalyzed by a metal-salen complex can be depicted as follows:

Racemic Epoxide + Azide Source (e.g., TMSN₃ or NaN₃) --(Chiral Metal-Salen Catalyst)--> Enantioenriched 1,2-Azido Alcohol + Recovered Enantioenriched Epoxide

This process represents a kinetic resolution, where one enantiomer of the epoxide reacts faster than the other, leading to an enantioenriched product and unreacted starting material. mdpi.com

Polymeric ionic liquids (PILs) have been developed as green and efficient catalysts for the synthesis of azidohydrins from epoxides. bas.bg These catalysts often exhibit high thermal stability and can be used in environmentally benign solvents like water. bas.bg A PEG-supported dicationic ionic liquid, for instance, has been shown to effectively catalyze the ring-opening of epoxides with sodium azide in water under reflux conditions, affording the corresponding β-azido alcohols in high yields. bas.bg

The use of PILs can be considered a form of phase-transfer catalysis, where the amphiphilic nature of the catalyst facilitates the reaction between the aqueous phase containing the azide salt and the organic phase of the epoxide. bas.bg This methodology presents a safe, clean, and economical alternative to traditional procedures. bas.bg

Enantiospecific synthesis of 1,2-azido alcohols involves the ring-opening of enantiopure epoxides. This approach guarantees the stereochemical outcome of the product, provided the reaction proceeds with high stereoselectivity. The reaction of enantiopure epoxides with sodium azide, often in hot water, can lead to the formation of enantiopure 1,2-azido alcohols with high regio- and enantioselectivity. nih.govresearchgate.netresearchgate.net

For example, the ring-opening of enantiopure (S)-styryl and (S)-pyridyl epoxides with azide in hot water occurs preferentially at the internal position with complete inversion of configuration, yielding (R)-2-azido ethanols with up to 99% enantio- and regioselectivity. researchgate.netresearchgate.net This SN2-type reaction demonstrates that hot water can act as a weak Lewis acid to facilitate the ring opening without causing racemization. nih.govresearchgate.net

Polymeric Ionic Liquid Catalysis in Azidohydrin Synthesis

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods offer a powerful strategy for the synthesis of chiral compounds, combining the selectivity of enzymes with the efficiency of chemical reactions. Halohydrin dehalogenases (HHDHs) have emerged as valuable biocatalysts for the enantioselective ring-opening of epoxides with various nucleophiles, including azide. rsc.orgcore.ac.ukresearchgate.net

The halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) can catalyze the nucleophilic ring-opening of epoxides with azide, showing excellent enantioselectivity in the kinetic resolution of 2,2-disubstituted epoxides. core.ac.uk This allows for the preparation of enantiopure β-azido tertiary alcohols. core.ac.uk While much of the reported work focuses on aromatic or substituted epoxides, the principle is applicable to aliphatic epoxides like 1,2-epoxybutane. The enzyme HheC has been shown to preferentially convert (S)-epichlorohydrin during azidolysis. d-nb.info Furthermore, G-type halohydrin dehalogenases (HheG) are known to be active towards sterically demanding cyclic epoxides and can facilitate ring-opening with azide. d-nb.infonih.gov

A one-pot tandem reaction combining the enantioselective biocatalytic ring-opening of an epoxide by HheC with a subsequent "click" reaction (azide-alkyne cycloaddition) has been demonstrated for the synthesis of chiral hydroxy triazoles with excellent enantiomeric excess. rsc.org

Directed Azidation Strategies for 1-Butanol Derivatives

While the ring-opening of epoxides is a dominant strategy, direct azidation of alcohol derivatives presents an alternative. Recent advances have focused on the C-H functionalization of alcohols. A radical-mediated strategy for the β-C-H amination of alcohols has been developed using a "radical relay chaperone." nih.gov This method allows for the net incorporation of an amino group at the β-carbon of an alcohol. While the primary focus has been on amination, the intermediate oxazoline (B21484) can be opened with various nucleophiles. For instance, treatment of the oxazoline with trimethylsilyl (B98337) iodide (Me₃Si-I) followed by sodium azide (NaN₃) provides access to a β-azido alcohol derivative. nih.gov

Another approach involves the direct hydroxyazidation of alkenes. chemrevlett.com This method avoids the pre-formation of an epoxide and allows for the concomitant introduction of hydroxyl and azido (B1232118) groups across a double bond. While this review focuses on the synthesis of β-azido alcohols from alkenes in general, the principles could be applied to butene derivatives as precursors to this compound. chemrevlett.com

Expedient and High-Yield Synthesis Protocols for this compound

The synthesis of this compound, a valuable bifunctional molecule, is approached through various methodologies aimed at efficiency, high yield, and regiocontrol. Key strategies include the direct conversion of diols and the regioselective ring-opening of epoxides. These protocols are designed to be practical for both laboratory-scale research and larger industrial applications, emphasizing the use of readily available reagents and manageable reaction conditions.

One-Pot Direct Conversion of Alcohols to Azides

One-pot procedures for converting alcohols directly into azides represent a highly efficient synthetic strategy, minimizing the need for isolating intermediates and thereby saving time and resources. mdma.ch These methods are particularly advantageous when applied to diols for the selective formation of azido alcohols.

Several one-pot systems have been developed that are applicable to the synthesis of this compound from butane-1,2-diol. A notable method involves the use of triphenylphosphine (B44618) (PPh3), iodine (I2), and imidazole (B134444) with sodium azide (NaN3) in a solvent like dimethyl sulfoxide (B87167) (DMSO). ias.ac.in This system facilitates the conversion of primary and secondary alcohols to their corresponding azides in excellent yields. ias.ac.in A key advantage is the potential for chemoselectivity; for instance, in a diol containing both primary and secondary hydroxyl groups, the primary alcohol can be selectively azidated. ias.ac.in

Another effective one-pot approach is a modified Mitsunobu reaction. acs.org This reaction can be performed on 1,2-diols using azidotrimethylsilane (B126382) (Me3SiN3) in the presence of triphenylphosphine and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). acs.org This method provides good yields and allows for regioselective azidation. acs.org

A further protocol employs bis(2,4-dichlorophenyl) phosphate, which, in the presence of 4-(dimethylamino)pyridine (DMAP), mediates an efficient conversion of alcohols to azides. organic-chemistry.org This method is notable for its simplicity and the avoidance of highly toxic reagents like hydrazoic acid, with reactions often completing at room temperature within a few hours. organic-chemistry.org It has shown potential for the selective conversion of diols to azido alcohols. organic-chemistry.org

Table 1: Comparison of One-Pot Alcohol to Azide Conversion Methods

| Method | Reagents | Solvent | Temperature | Typical Yields | Reference |

|---|---|---|---|---|---|

| Iodine/Phosphine (B1218219) System | PPh₃, I₂, Imidazole, NaN₃ | DMSO | Room Temp. | Good to Excellent | ias.ac.in |

| Mitsunobu Reaction | PPh₃, DIAD, Me₃SiN₃ | Dichloromethane | N/A | 74-90% | acs.org |

| Phosphate Activation | Bis(2,4-dichlorophenyl) phosphate, DMAP, NaN₃ | DMF | Room Temp. - 45°C | 76-92% | organic-chemistry.org |

This table provides a summary of different one-pot methodologies for the direct conversion of alcohols to azides.

Regioselective Synthesis of this compound

The most common and regioselective route to this compound is the nucleophilic ring-opening of 1,2-epoxybutane with an azide source, typically sodium azide (NaN₃). The regioselectivity of this reaction—that is, whether the azide attacks the C1 (terminal) or C2 (internal) carbon of the epoxide ring—is a critical factor.

Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, where the azide nucleophile attacks the less sterically hindered carbon atom. For 1,2-epoxybutane, this is the terminal C1 position, leading to the desired product, this compound. A catalyst-free method using sodium azide in poly(ethylene glycol) (PEG-400) as a solvent has been shown to be highly efficient and regioselective. organic-chemistry.org This approach yields 2-azido alcohols in excellent yields (95-99%) at room temperature, with the reaction for 2-alkylepoxides proceeding via attack at the terminal position. organic-chemistry.org

The use of aqueous media is also a well-established protocol. semanticscholar.org The azidolysis of 1,2-epoxides with sodium azide and a coordinating salt like ammonium (B1175870) chloride (NH₄Cl) in a methanol (B129727)/water mixture typically requires elevated temperatures (70-80 °C). semanticscholar.org For aliphatic epoxides, the attack of the azide ion occurs predominantly on the least substituted carbon, ensuring high regioselectivity for the formation of the primary azide. semanticscholar.org

Lewis acid catalysts can also be employed to facilitate the ring-opening. nsf.gov However, their use can sometimes alter the regioselectivity. For the ring-opening of 1,2-epoxybutane with methanol, Lewis acids like Sn-Beta, Hf-Beta, and Zr-Beta have been studied, showing modest differences in regioselectivity. nsf.gov In the context of azidolysis, controlling the reaction conditions is paramount to favor the formation of this compound over its regioisomer, 2-azidobutan-1-ol.

Table 2: Regioselectivity in the Synthesis of this compound from 1,2-Epoxybutane

| Method | Azide Source | Catalyst/Solvent | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Catalyst-Free | NaN₃ | PEG-400 | Room Temperature, 30-45 min | High regioselectivity at the terminal (C1) position | organic-chemistry.org |

| Aqueous Media | NaN₃ | NH₄Cl, MeOH/H₂O | 80 °C | Attack mainly on the least substituted carbon (C1) | semanticscholar.org |

| Enzymatic | Sodium Azide | Halohydrin dehalogenase (HheC) | pH 7.5 buffer | Formation of both regioisomers observed | scispace.com |

This table summarizes reaction conditions and outcomes for the regioselective synthesis of this compound.

Optimization of Reaction Conditions for Industrial and Academic Scale

Optimizing reaction conditions is crucial for transitioning a synthetic protocol from a small academic lab scale to a larger, more demanding industrial scale. The primary goals of optimization are to improve yield, reduce costs, minimize waste, and ensure process safety and scalability.

For the synthesis of azido compounds like this compound, a significant advancement in process optimization is the adoption of continuous-flow chemistry. organic-chemistry.org Traditional batch processing of azides carries inherent safety risks due to the potential for accumulation of explosive intermediates. organic-chemistry.org Continuous-flow systems mitigate these risks by using small reactor volumes, which provides superior control over reaction parameters like temperature and mixing, and enhances safety. organic-chemistry.org A continuous-flow direct azidation of alcohols using trimethylsilyl azide (TMSN₃) and a recyclable solid acid catalyst (Amberlyst-15) has been developed, demonstrating its potential for safer, more efficient, and scalable production in both academic and industrial settings. organic-chemistry.org

Key parameters that require careful optimization include:

Temperature: Reaction rates typically increase with temperature. However, for exothermic reactions like epoxide ring-opening, precise temperature control is vital to prevent side reactions and ensure safety, a task more easily managed in flow reactors.

Concentration: Increasing reactant concentration can enhance the reaction rate but may also lead to challenges with heat dissipation and by-product formation.

Catalyst: The choice and loading of a catalyst are critical. For industrial applications, heterogeneous or recyclable catalysts are preferred to simplify product purification and reduce costs. organic-chemistry.org

Solvent: The solvent choice affects solubility, reaction rate, and regioselectivity. Green and recoverable solvents like PEG-400 are increasingly favored. organic-chemistry.org

Modern optimization strategies, including high-throughput experimentation and machine learning algorithms, are being employed to more rapidly identify the optimal set of reaction conditions from a complex parameter space. beilstein-journals.orgbeilstein-journals.org These data-driven approaches can accelerate the development and scale-up of robust synthetic processes. acs.orgmdpi.com

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis for Azides

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials | Enhanced safety with small reactor volumes and better heat transfer |

| Scalability | Often challenging; direct scale-up can be problematic | Easier to scale by extending operation time or parallelizing reactors |

| Process Control | Less precise control over temperature and mixing | Superior control over reaction parameters |

| Efficiency | Can lead to lower space-time yields | Often higher throughput and efficiency |

| By-products | Potential for increased by-product formation | Generally cleaner reactions with fewer by-products |

This table highlights the key differences between traditional batch processing and modern continuous-flow methods for azide synthesis.

Elucidation of Reaction Mechanisms Involving 1 Azidobutan 2 Ol

Nucleophilic Reactivity of the Hydroxyl Group in 1-Azidobutan-2-ol

The hydroxyl group is the site of various nucleophilic reactions. However, the hydroxide (B78521) ion (OH⁻) is a strong base and, consequently, a poor leaving group, which means the -OH group must typically be activated to facilitate substitution or elimination. pressbooks.pubmasterorganicchemistry.com This activation is often achieved by protonating the oxygen atom in a strong acid, converting the hydroxyl group into an excellent leaving group, water (H₂O). masterorganicchemistry.comlibretexts.org

As a secondary alcohol, this compound can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. libretexts.org The predominant pathway is determined by the reaction conditions, including the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a single step where the nucleophile attacks the carbon atom bonded to the leaving group from the backside, causing an inversion of stereochemistry. libretexts.org This mechanism is favored by strong nucleophiles and aprotic solvents. For this compound, the SN2 reaction would involve a direct attack on the C2 carbon.

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the departure of the leaving group to form a carbocation intermediate. savemyexams.com This intermediate is then attacked by the nucleophile. savemyexams.com This pathway is favored for secondary alcohols in the presence of weak nucleophiles and protic solvents, as it proceeds through the formation of a secondary carbocation at the C2 position. libretexts.orglibretexts.org

A common transformation of alcohols is their conversion to alkyl halides. This can be achieved using several reagents, each favoring a particular substitution mechanism. libretexts.orgphysicsandmathstutor.com

Using Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃): These reagents are frequently used to convert secondary alcohols into the corresponding alkyl chlorides and bromides. libretexts.org The reaction typically proceeds through an SN2 mechanism, where the alcohol's hydroxyl group is first converted into a better leaving group (a chlorosulfite or dibromophosphite intermediate), which is then displaced by the halide ion. libretexts.org

Using Concentrated Hydrohalic Acids (HX): Treatment with strong acids like HBr or HCl converts the hydroxyl group into a protonated form (-OH₂⁺), a good leaving group. libretexts.org For a secondary alcohol like this compound, the departure of water leads to a secondary carbocation, which is then attacked by the halide ion in an SN1 reaction. libretexts.orglibretexts.org

| Reagent | Product | Predominant Mechanism |

| Thionyl chloride (SOCl₂) in pyridine | 2-chloro-1-azidobutane | SN2 |

| Phosphorus tribromide (PBr₃) | 2-bromo-1-azidobutane | SN2 |

| Concentrated Hydrochloric acid (HCl) | 2-chloro-1-azidobutane | SN1 |

| Concentrated Hydrobromic acid (HBr) | 2-bromo-1-azidobutane | SN1 |

To enhance the reactivity of the hydroxyl group toward nucleophilic substitution under milder conditions (avoiding strong acids), it can be converted into a sulfonate ester, such as a tosylate or mesylate. pearson.com These are excellent leaving groups because their corresponding anions are highly stabilized by resonance. This conversion allows for subsequent SN2 reactions with a wide range of nucleophiles.

The formation of a tosylate, for example, involves reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting 1-azidobutan-2-yl tosylate can then be readily displaced by a nucleophile.

In the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heat, this compound can undergo dehydration (an elimination reaction) to form alkenes. savemyexams.commasterorganicchemistry.com The reaction typically proceeds via an E1 mechanism for secondary alcohols. masterorganicchemistry.com

The mechanism involves:

Protonation of the hydroxyl group by the acid catalyst. libretexts.org

Loss of a water molecule to form a secondary carbocation at the C2 position. libretexts.org

A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. chemguide.co.uk

Because the carbocation at C2 has two adjacent carbons with protons (C1 and C3), two different alkene products can be formed:

1-azido-1-butene: Formed by removing a proton from C1.

1-azido-2-butene: Formed by removing a proton from C3.

According to Zaitsev's rule , the major product will be the more substituted (and therefore more stable) alkene, which is 1-azido-2-butene. Furthermore, 1-azido-2-butene can exist as two geometric isomers: cis (Z) and trans (E). libretexts.orglibretexts.org Therefore, the dehydration of this compound is expected to yield a mixture of three products, with the trans-1-azido-2-butene generally being the most abundant. libretexts.org

| Dehydration Product | Structure | Type | Expected Yield |

| 1-azido-1-butene | N₃-CH=CH-CH₂-CH₃ | Minor Product (Hofmann) | Minor |

| cis-(Z)-1-azido-2-butene | N₃-CH₂-CH=CH-CH₃ | Major Product (Zaitsev) | Major |

| trans-(E)-1-azido-2-butene | N₃-CH₂-CH=CH-CH₃ | Major Product (Zaitsev) | Major (most stable) |

Substitution Reactions (S<sub>N</sub>1 and S<sub>N</sub>2 pathways)

Conversion to Halogenated Derivatives

Reactivity and Transformations of the Azide (B81097) Moiety in this compound

The azide functional group is known for its unique reactivity, particularly its tendency to undergo decomposition upon exposure to heat or light. nih.gov This reactivity is due to the exceptional stability of molecular nitrogen (N₂), making it an excellent leaving group. kit.edu

Both thermal and photochemical energy can induce the decomposition of the azide group in this compound. nih.gov These processes lead to the extrusion of dinitrogen gas and the formation of a highly reactive nitrene intermediate. nih.govkit.edu

Thermal Decomposition: When heated, organic azides lose N₂ to form a nitrene. novapublishers.com In the case of this compound, this would generate 1-nitreno-butan-2-ol. This highly reactive intermediate can then undergo a variety of rapid subsequent reactions, most commonly intramolecular C-H bond insertion to form cyclic products or rearrangement.

Photochemical Decomposition: Irradiation with UV light also provides the energy to cleave the N-N₂ bond, yielding the same nitrene intermediate as in thermal decomposition. nih.govvedantu.com Photochemical decomposition can sometimes be cleaner or proceed under milder conditions than thermal methods. rsc.org The subsequent reactions of the photochemically generated nitrene are similar to those of the thermally generated one.

The general pathway for both decomposition methods is: C₄H₈(OH)N₃ (this compound) + Energy (Heat or Light) → C₄H₈(OH)N (1-nitreno-butan-2-ol) + N₂ (gas)

The ultimate products depend on the fate of the transient nitrene intermediate, which is beyond the scope of this section.

Reduction Reactions to Amines

The conversion of the azido (B1232118) group in this compound to a primary amine is a fundamental transformation, yielding 1-aminobutan-2-ol. This reduction can be accomplished through several reliable methods, most notably the Staudinger reduction and catalytic hydrogenation.

Staudinger Reduction: The Staudinger reduction provides a mild pathway to convert azides into amines. wikipedia.org The reaction proceeds in two main steps. wikipedia.org Initially, the azide is treated with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This addition leads to the formation of a phosphazide (B1677712) intermediate, which is often a transient four-membered ring that quickly loses dinitrogen gas (N₂) to form an iminophosphorane (aza-ylide). wikipedia.orgorganicchemistrytutor.comalfa-chemistry.com This iminophosphorane intermediate is then hydrolyzed by the addition of water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgnih.gov The strong P=O bond formed provides the thermodynamic driving force for the reaction. researchgate.net This method is highly valued for its mild conditions, which preserve other sensitive functional groups. organicchemistrytutor.com

Catalytic Hydrogenation: Catalytic hydrogenation is another prevalent method for reducing azides. masterorganicchemistry.com This process involves treating the azido compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.orgwikipedia.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. mnstate.eduopenstax.org The reaction is heterogeneous, occurring on the surface of the metal catalyst. openstax.org The H₂ molecule is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. wikipedia.org The azide is also adsorbed, and the hydrogen atoms are sequentially transferred to the azide group, which is ultimately reduced to a primary amine with the liberation of nitrogen gas. masterorganicchemistry.comopenstax.org While effective, this method can sometimes be too aggressive for molecules containing other reducible functional groups, such as alkenes or alkynes. organicchemistrytutor.com

| Reduction Method | Reagents | Key Intermediate | Byproduct |

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃)2. Water (H₂O) | Iminophosphorane | Triphenylphosphine oxide |

| Catalytic Hydrogenation | Hydrogen (H₂), Metal Catalyst (e.g., Pd/C, PtO₂) | Surface-adsorbed species | Nitrogen gas (N₂) |

Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of this compound allows it to participate in both intramolecular and intermolecular cyclization reactions, leading to the formation of various heterocyclic structures.

Intramolecular Cyclization: While direct intramolecular cyclization of this compound is not commonly reported, its derivatives can undergo such reactions. For instance, after reduction of the azide to an amine (forming 1-aminobutan-2-ol) followed by N-acylation, the resulting N-(2-hydroxybutyl)amide can undergo dehydrative cyclization to form a 2-oxazoline ring. organic-chemistry.orgmdpi.com This cyclization can be promoted by various reagents, including triflic acid or by using methods like the Appel reaction. mdpi.comwikipedia.org The mechanism generally involves the activation of the hydroxyl group to turn it into a good leaving group, followed by nucleophilic attack from the amide oxygen. mdpi.com

Another potential, though less common, intramolecular pathway could involve the formation of aziridines. This typically requires activation of the azide to form a nitrene intermediate, which can then insert into the C-H bond of the adjacent carbon. However, this often requires photolytic or thermolytic conditions and can lead to mixtures of products. d-nb.info

Intermolecular Cyclization: A prominent intermolecular reaction for azides is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." frontiersin.org In this reaction, the azide group of this compound can react with an alkyne to form a stable 1,2,3-triazole ring. mdpi.com This reaction is most efficiently catalyzed by copper(I) species, which ensures high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. frontiersin.orgorganic-chemistry.org The reaction involves the coordination of the copper catalyst to the alkyne, which then reacts with the azide in a stepwise manner to form the triazole ring. The hydroxyl group of the original this compound remains as a substituent on the newly formed heterocyclic ring, providing a handle for further functionalization. mdpi.com

| Reaction Type | Reactant(s) | Product Type | Key Reaction Name |

| Intramolecular (via derivative) | N-(2-hydroxybutyl)amide | 2-Oxazoline | Dehydrative Cyclization |

| Intermolecular | This compound + Alkyne | 1,2,3-Triazole | Huisgen 1,3-Dipolar Cycloaddition |

Synthetic Utility and Applications of 1 Azidobutan 2 Ol and Its Derivatives

Precursor Chemistry: Derivatization and Functionalization

The presence of both an azide (B81097) and a hydroxyl group on a four-carbon chain makes 1-azidobutan-2-ol a key starting material for a variety of chemical modifications. These functional groups can be selectively reacted to introduce new functionalities, extend the carbon skeleton, and construct complex molecular architectures.

Synthesis of Vicinal Amino Alcohols

A primary application of this compound and related azido (B1232118) alcohols is in the synthesis of vicinal amino alcohols, which are crucial structural motifs in many natural products and pharmaceutical agents. sciengine.comacs.org The azide group in this compound can be readily reduced to a primary amine, yielding the corresponding 1-aminobutan-2-ol. This transformation is a key step in creating the 1,2-amino alcohol functionality.

The synthesis of vicinal amino alcohols often involves the stereoselective ring-opening of epoxides with nitrogen nucleophiles. sci-hub.semdpi.com For instance, the aminolysis of vinylepoxides has been shown to be a stereospecific and highly regioselective reaction, providing a reliable route to 2-vinyl-2-amino alcohols. sci-hub.se While not a direct use of this compound, this highlights the importance of the vicinal amino alcohol structure it can generate. The reduction of the azide in this compound provides a direct pathway to a specific vicinal amino alcohol, which can then be further elaborated. These compounds are not only valuable in their own right but also serve as precursors for chiral auxiliaries and catalysts in asymmetric synthesis. sci-hub.se

The table below summarizes different strategies for synthesizing vicinal amino alcohols, contextualizing the utility of azido alcohol precursors.

| Precursor Type | Reaction | Product Type | Key Features |

| Vinylepoxides | TsOH·H₂O-catalyzed aminolysis | 2-Vinyl-2-amino alcohols | Stereospecific and highly regioselective at the allylic position. sci-hub.se |

| N-tert-Butanesulfinyl Aldimines | Reaction with cyclopropanols | Vicinal anti-Amino Alcohols | Diastereoselective synthesis favoring the anti-isomer. nih.gov |

| α-Hydroxy Ketones | Biocatalytic reductive amination with Amine Dehydrogenases | (S)-configured vicinal amino alcohols | High conversion and enantiomeric excess. acs.org |

| N-benzoyloxycarbamates | Chiral ruthenium-catalyzed intramolecular C(sp³)–H nitrene insertion | Chiral oxazolidin-2-ones (precursors to β-amino alcohols) | High yield and enantioselectivity for various C-H bonds. sciengine.com |

Scaffold for Carbohydrate and Nucleoside Analogues

The structural framework of this compound, with its defined stereochemistry and functional groups, makes it an attractive starting point for the synthesis of modified carbohydrates and nucleoside analogues. frontiersin.org These classes of compounds are of significant interest in medicinal chemistry due to their potential as antiviral, and antimicrobial agents. frontiersin.org The hydroxyl and azide functionalities allow for the stepwise introduction of sugar-like moieties and nucleobases, respectively.

For example, the synthesis of pyrazole-C-nucleosides has been achieved using formyl-bearing sugar precursors that are structurally related to the butanol backbone of this compound. frontiersin.org The ability to build upon the this compound scaffold allows for the creation of a diverse library of nucleoside analogues with varied substituents, which can then be screened for biological activity.

Formation of Nitrogen-Containing Heterocycles (e.g., Lactams, Oxazolines)

The functional groups of this compound and its derivatives are ideally suited for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These ring systems are prevalent in a vast number of biologically active compounds and natural products.

Lactams: β-Lactams, four-membered cyclic amides, are the core structural motif of widely used antibiotics such as penicillins and cephalosporins. nih.gov While the direct synthesis of β-lactams from this compound is not a primary route, the vicinal amino alcohol derived from it can be a precursor to more complex structures that can undergo cyclization to form larger lactam rings, such as γ-lactams (five-membered rings). beilstein-journals.org The synthesis of γ-lactams can be achieved through a three-component reaction involving maleimides, aldehydes, and amines, leading to a variety of substituted lactam products. beilstein-journals.org

Oxazolines: 2-Oxazolines are five-membered heterocyclic compounds with significant applications in medicinal chemistry and as ligands in asymmetric catalysis. organic-chemistry.org A common method for their synthesis is the cyclodehydration of β-hydroxyamides. uzh.ch A derivative of this compound, specifically the corresponding N-acylated amino alcohol, would be a direct precursor to a substituted 2-oxazoline. Various reagents, including triflic acid and diethylaminosulfur trifluoride (DAST), can promote this dehydrative cyclization. uzh.chmdpi.com This transformation is efficient and tolerates a wide range of functional groups, making it a versatile method for accessing these important heterocycles. mdpi.comrsc.org

The table below outlines some methods for the synthesis of oxazolines.

| Starting Material | Reagent/Catalyst | Product | Key Features |

| β-Hydroxyamides | DAST or XtalFluor-E | 2-Oxazolines | In situ desilylation and cyclodehydration. uzh.ch |

| N-(2-hydroxyethyl)amides | Triflic Acid (TfOH) | 2-Oxazolines | Generates water as the only byproduct; proceeds with inversion of stereochemistry. mdpi.com |

| N-propargylamides | PhI(OAc)₂/LiI | (E)-5-iodomethylene-2-oxazolines | Metal-free intramolecular iodooxygenation. rsc.org |

Applications in Bioorthogonal "Click Chemistry"

The azide functionality of this compound makes it a prime substrate for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Specifically, the azide-alkyne cycloaddition has become a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.govmdpi.com This reaction is a cornerstone of click chemistry, valued for its reliability, specificity, and biocompatibility under certain conditions. nih.govnih.gov The azide group of this compound can readily participate in CuAAC reactions, allowing it to be conjugated to a wide variety of alkyne-containing molecules.

This reaction has found extensive use in bioconjugation, medicinal chemistry, and materials science. nih.govmdpi.com For example, it can be used to attach this compound derivatives to peptides, proteins, or other biomolecules that have been functionalized with an alkyne. nih.gov The resulting triazole ring is highly stable and can act as a linker or a pharmacophore itself. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. beilstein-journals.org The use of ligands can stabilize the copper(I) catalyst and accelerate the reaction. beilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of copper catalysts in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction utilizes a strained cycloalkyne, such as a cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the relief of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn

This compound and its derivatives are excellent partners for SPAAC reactions. nih.gov This allows for the conjugation of molecules containing the this compound motif to cycloalkyne-modified biomolecules in a truly bioorthogonal manner. nih.govnih.gov SPAAC has been widely applied in chemical biology for labeling and imaging molecules in living cells and organisms. nih.govnih.gov The kinetics of SPAAC can be influenced by the structure of the cycloalkyne, with more strained systems generally reacting faster. magtech.com.cnrsc.org

The following table compares the key features of CuAAC and SPAAC.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) magtech.com.cn |

| Alkyne | Terminal Alkyne | Strained Cycloalkyne (e.g., cyclooctyne) magtech.com.cn |

| Regioselectivity | Forms 1,4-disubstituted 1,2,3-triazole exclusively. nih.gov | Can form a mixture of regioisomers, though often one predominates. |

| Biocompatibility | Potential cytotoxicity from copper catalyst. mdpi.com | Generally considered more bioorthogonal due to the absence of a metal catalyst. nih.govnih.gov |

| Applications | Bioconjugation, drug discovery, materials science. nih.govnih.gov | Live-cell imaging, in vivo labeling, bioconjugation. nih.govnih.gov |

Staudinger Ligation Applications

The Staudinger ligation is a highly selective and bioorthogonal chemical reaction that forms a stable amide bond between an azide and a phosphine (B1218219). numberanalytics.comthermofisher.com This reaction, first discovered by Hermann Staudinger and later adapted for biological applications, has become a cornerstone of chemical biology for its ability to proceed under mild, aqueous conditions without interfering with native biological functional groups. numberanalytics.comsigmaaldrich.comnih.gov The core of this transformation involves the reaction of an azide, such as the one present in this compound, with a specifically engineered triarylphosphine, which typically contains an ortho-ester group. sigmaaldrich.com

The reaction mechanism proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield a stable amide linkage and a phosphine oxide byproduct. thermofisher.comsigmaaldrich.com The reliability and chemoselectivity of this reaction have made it a powerful tool for various applications, including the site-specific modification and labeling of proteins and the synthesis of complex bioconjugates. numberanalytics.comnih.gov The azide moiety of this compound serves as the key reactive handle for this transformation, allowing it to be incorporated into larger structures or attached to biomolecules. The secondary alcohol group on the butan-2-ol backbone provides an additional site for derivatization, further expanding its synthetic utility. The Staudinger ligation's compatibility with physiological conditions makes it particularly suitable for applications in living cells. nih.gov Furthermore, it is a metal-free process, which is a significant advantage over other methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) that can introduce cytotoxic metal ions. thermofisher.comhzdr.de

Advanced Applications in Chemical Biology and Material Science

The unique properties of this compound, particularly its azide functional group, position it as a valuable tool in advanced chemical biology and material science applications. Its ability to participate in bioorthogonal reactions is central to its utility in these fields.

Bioconjugation Strategies for Biomolecule Labeling and Functionalization

Bioconjugation, the process of covalently linking molecules, is essential for studying and manipulating biological systems. mdpi.com The azide group of this compound is bioorthogonal, meaning it does not react with the functional groups typically found in biological systems, ensuring that labeling is highly specific. nih.govresearchgate.net This allows for the precise modification of biomolecules like proteins, peptides, and nucleic acids without disrupting their native function. thermofisher.com

Two primary bioorthogonal reactions utilize the azide functionality for bioconjugation: the Staudinger ligation and azide-alkyne "click" chemistry. mdpi.comresearchgate.net These methods are used to attach probes, such as fluorescent dyes or affinity tags (e.g., biotin), to target biomolecules. numberanalytics.com For example, a biomolecule can be functionalized with a phosphine or an alkyne, and this compound, carrying a desired reporter tag on its hydroxyl group, can then be specifically ligated. This strategy enables detailed investigation into the localization, dynamics, and interactions of biomolecules within living cells. thermofisher.com

| Bioconjugation Application | Target Biomolecule | Key Bioorthogonal Reaction | Purpose of Labeling |

| Cell-Surface Engineering | Glycans, Surface Proteins | Staudinger Ligation, Azide-Alkyne Cycloaddition | Attaching imaging agents or therapeutic molecules. |

| Protein Modification | Proteins, Peptides | Staudinger Ligation, Azide-Alkyne Cycloaddition | Visualization, affinity purification, interaction studies. numberanalytics.comthermofisher.com |

| Nucleic Acid Labeling | DNA, RNA | Azide-Alkyne Cycloaddition | Probing structure, function, and interactions. thermofisher.comnih.gov |

Glycans, complex carbohydrates on cell surfaces, are involved in numerous biological processes, but their study is challenging. nih.gov Metabolic glycan engineering is a powerful technique that allows for the labeling and visualization of glycans in living systems. nih.gov This method involves introducing a cell with an unnatural sugar that has been modified with a bioorthogonal chemical reporter, such as an azide group. nih.govresearchgate.net

Cells metabolize these azido sugars, such as N-azidoacetylmannosamine (ManNAz), and incorporate them into their cell-surface glycoconjugates. researchgate.netbiorxiv.org The azide groups displayed on the cell surface are then available for covalent reaction with probes via Staudinger ligation or copper-free click chemistry. nih.gov This enables the attachment of fluorophores for imaging or affinity tags for proteomic analysis. nih.gov Although this compound is not a sugar, the principle relies on the azide group's bioorthogonality, the same functional group present in the compound. This technology has been used to visualize glycan distribution in cultured cells and even in whole organisms like C. elegans and zebrafish. biorxiv.org These imaging studies have provided insights into the spatial organization of glycans during biological processes like cell division. biorxiv.org

Proteomics aims to study the entire set of proteins in a biological system to understand their function and regulation. cmrijeansforgenes.org.au Chemical probes and labeling reagents are crucial tools in this field. thermofisher.com The azide group, as found in this compound, serves as a versatile anchor for creating such probes. For instance, an azide-containing reagent can be used to label proteins that have been metabolically engineered to contain a complementary alkyne group, a strategy known as bioorthogonal non-canonical amino acid tagging (BONCAT). Subsequent ligation with a reporter tag enables the enrichment and identification of newly synthesized proteins via mass spectrometry. univ-lyon1.fruu.nl

In nucleic acid research, understanding the interactions between proteins and DNA or RNA is fundamental. nih.gov Labeling nucleic acids allows for the study of these complexes. thermofisher.com Similar to proteomics, an azide group can be incorporated into a nucleic acid strand, which can then be tagged using click chemistry or Staudinger ligation. This allows for the attachment of various functional molecules to probe protein-nucleic acid binding or to track the nucleic acid within a cell. nih.gov

Glycan Metabolic Engineering and Imaging

Drug Discovery and Medicinal Chemistry Frameworks

Medicinal chemistry is focused on the design, synthesis, and development of new pharmaceutical agents. mtu.eduaragen.com This process begins with the identification of a "lead compound," a molecule that shows a desired biological activity but may need optimization to improve its efficacy and safety. aragen.com The structural features of this compound make it a useful scaffold in this context. Its small size and distinct functional groups—the azide for bioorthogonal conjugation and the hydroxyl for traditional chemical modification—allow for its use as a versatile building block in creating novel molecules. nih.govnih.gov

The azide group is particularly valuable because it allows for the use of click chemistry, a method that rapidly and efficiently joins molecular fragments together. This efficiency accelerates the synthesis of new potential drug candidates. researchgate.net By systematically modifying the structure of a lead compound, medicinal chemists can explore the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. aragen.comnih.gov The incorporation of a fragment like this compound can alter properties such as solubility and binding interactions, potentially leading to a more potent and selective drug candidate. nih.gov

The discovery of new lead compounds often relies on screening large collections of molecules, known as compound libraries, for biological activity. nih.gov There are two main strategies for this: screening large, diverse corporate collections or synthesizing smaller, target-focused libraries. nih.gov The creation of these libraries, a practice within combinatorial chemistry, benefits from robust and efficient chemical reactions. nih.gov

This compound is an ideal building block for constructing such libraries due to its two distinct points of modification. The azide group can be reacted with a diverse set of alkyne-containing molecules via click chemistry, while the hydroxyl group can be modified using a wide range of standard organic reactions (e.g., etherification, esterification). This dual-handle approach allows for the rapid generation of a large number of structurally distinct compounds from a few starting materials. This process, often referred to as fragment-based drug discovery, allows for the exploration of a wide chemical space to identify new lead candidates. aragen.comnih.gov

| Building Block | Modification at Azide (R1) | Modification at Hydroxyl (R2) | Resulting Library Member Structure |

| This compound | Reaction with Alkyne A | Reaction with Acid Chloride X | A-Triazole-CH(CH2CH3)-CH2-O-CO-X |

| This compound | Reaction with Alkyne B | Reaction with Acid Chloride X | B-Triazole-CH(CH2CH3)-CH2-O-CO-X |

| This compound | Reaction with Alkyne A | Reaction with Alkyl Halide Y | A-Triazole-CH(CH2CH3)-CH2-O-Y |

| This compound | Reaction with Alkyne B | Reaction with Alkyl Halide Y | B-Triazole-CH(CH2CH3)-CH2-O-Y |

Development of Targeted Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent at a specific site of action, such as a diseased tissue or organ, thereby enhancing efficacy and minimizing systemic side effects. jns.edu.afnih.gov These systems often involve conjugating a drug to a carrier, such as a nanoparticle or a large biomolecule, that can navigate to the target. openaccessjournals.commdpi.com

The azide group of this compound makes it an excellent linker for creating such systems. The CuAAC reaction allows the azide to form a stable, covalent triazole linkage with a terminal alkyne. organic-chemistry.org This "click" reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules and nanomaterials. organic-chemistry.orgmdpi.com In this context, this compound can be used to attach a payload (via its hydroxyl group) to an alkyne-functionalized carrier, or vice-versa, facilitating the construction of complex drug delivery vehicles. thermofisher.com

Synthesis of Complex Pharmacophores and Inhibitors

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. d-nb.info Azido alcohols, including this compound, are recognized as valuable intermediates in medicinal chemistry for the synthesis of bioactive compounds and complex pharmacophores. researchgate.netchemrevlett.com Research has explicitly documented the synthesis of this compound as a precursor for generating new pharmacophore models. amazonaws.com

These molecules are particularly important as precursors to chiral 1,2-amino alcohols, which are core structures in many pharmaceuticals. metu.edu.trresearcher.life The conversion of the azide group to an amine can be achieved via reduction. Furthermore, methods such as dynamic kinetic resolution (DKR), often employing enzymes like lipase (B570770) in conjunction with metal catalysts, can be used to produce enantiomerically pure β-azido alcohols. organic-chemistry.org Obtaining a single enantiomer is critical in drug development, as different enantiomers of a chiral drug can have vastly different biological activities. The ability to generate these chiral building blocks makes azido alcohols foundational in the synthesis of targeted inhibitors and other complex drugs. chemrevlett.commetu.edu.tr

| Pharmacophore Synthesis Applications of Azido Alcohols | Description | Key Intermediates | References |

| Chiral Amino Alcohols | The azide group is reduced to a primary amine, yielding amino alcohols that are key components of many drugs and chiral ligands. | 1,2-amino alcohols | metu.edu.trresearcher.life |

| Aziridines | Intramolecular cyclization of azido alcohols can form aziridines, which are versatile three-membered heterocyclic building blocks in medicinal chemistry. | Chiral aziridines | researcher.lifeorganic-chemistry.org |

| β-Hydroxy Triazoles | The azide group undergoes a "click" reaction with an alkyne, incorporating a stable, metabolically robust triazole ring into the molecular structure. | β-hydroxy triazoles | chemrevlett.com |

Polymer Chemistry and Materials Science

The dual functionality of this compound allows for its incorporation into advanced materials, contributing to the development of novel polymers and functionalized nanomaterials.

Supramolecular polymers are polymeric arrays where monomeric units are held together by reversible, non-covalent interactions, such as hydrogen bonds or metal coordination. frontiersin.org These materials often exhibit dynamic properties like self-healing and responsiveness to stimuli. beilstein-journals.org

The synthesis of azido alcohols via the ring-opening of epoxides is a documented strategy for creating building blocks for supramolecular structures. rug.nl In a notable example, a star-shaped core was synthesized through the azidation of trimethylolpropane (B17298) triglycidyl ether, forming an azido alcohol intermediate. rug.nl The azide groups were then utilized in a CuAAC click reaction to attach thymine-based moieties. rug.nl These moieties act as hydrogen-bonding "stickers" that drive the self-assembly of the monomers into a supramolecular network. rug.nl This demonstrates how this compound, with its azide and hydroxyl functionalities, can serve as a key monomer or linker in the construction of complex, non-covalent polymer systems.

Carbon nanoallotropes, such as graphene and carbon nanotubes (CNTs), possess exceptional mechanical and electronic properties, but their poor solubility and inert surfaces can limit their application. nih.govmdpi.com Covalent functionalization is a key strategy to modify their surfaces, thereby improving dispersibility and tailoring their properties for specific uses. rsc.orgrsc.org

Click chemistry has emerged as a powerful tool for the covalent functionalization of these nanomaterials. mdpi.comtaylorfrancis.com The process typically involves first introducing alkyne groups onto the surface of the carbon nanoallotrope. Subsequently, an azide-containing molecule like this compound can be "clicked" onto the surface via the CuAAC reaction. mdpi.com This approach provides a reliable and efficient method for attaching functional molecules, with the hydroxyl group of this compound remaining available for further modification or for imparting hydrophilicity to the nanomaterial.

| Functionalization Step | Description | Key Reaction | References |

| Surface Preparation | Introduction of reactive "handles," typically alkyne groups, onto the surface of the carbon nanoallotrope (e.g., graphene oxide, CNTs). | Varies (e.g., amidation, esterification) | mdpi.com |

| Covalent Attachment | The azide group of this compound reacts with the surface-bound alkyne groups. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | mdpi.comrsc.org |

| Resulting Material | A carbon nanoallotrope functionalized with butan-2-ol moieties, improving its properties (e.g., solubility, biocompatibility). | - | nih.govmdpi.com |

Synthesis of Supramolecular Polymers and Networks

Radiochemistry and Imaging Probe Development

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that uses radiopharmaceuticals (probes or tracers) to visualize and quantify biological processes in vivo. unm.edunih.gov The development of novel radiolabeling methods is crucial for creating new imaging probes. ucl.ac.uk

Click chemistry is a premier strategy in modern radiochemistry for synthesizing PET probes. nih.gov Its high efficiency and mild reaction conditions are perfectly suited for handling short-lived radioactive isotopes like Fluorine-18 (¹⁸F). unm.edu this compound is an ideal bifunctional linker in this application. It can be used in several ways:

An ¹⁸F-labeled, alkyne-containing prosthetic group can be "clicked" onto the azide of this compound. The resulting molecule, now carrying the radioisotope, can then be attached to a larger, tissue-targeting molecule via its hydroxyl group.

Conversely, this compound can first be attached to a targeting molecule (e.g., a peptide or antibody). In the final step, an ¹⁸F-labeled alkyne is attached via the azide group, completing the synthesis of the imaging probe. nih.gov

This modular approach allows for the rapid and reliable synthesis of a wide array of PET tracers for imaging diverse biological targets. ucl.ac.uknih.gov

Derivatization for Analytical Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it requires that analytes be sufficiently volatile and thermally stable. researchgate.net Polar compounds like alcohols, which contain active hydrogen atoms, often exhibit poor chromatographic behavior due to hydrogen bonding, leading to broad, tailing peaks. gcms.czsigmaaldrich.com

Derivatization is a chemical modification process used to overcome these issues. researchgate.net For a molecule like this compound, the hydroxyl group is the primary target for derivatization prior to GC-MS analysis. gcms.cz Common derivatization techniques include:

Silylation: The active hydrogen of the hydroxyl group is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This reduces the molecule's polarity, masks the active site, and increases volatility. gcms.czsigmaaldrich.com

Acylation: The hydroxyl group is converted into an ester, for example, by reacting it with an acylating agent like trifluoroacetic anhydride. This also serves to increase volatility and can improve detection. researchgate.net

In some specific cases, the azide group itself can also be derivatized to facilitate detection and analysis by GC-MS. researchgate.net These methods are essential for the accurate quantification and identification of this compound in various matrices.

Theoretical and Computational Investigations of 1 Azidobutan 2 Ol Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to investigating the properties of 1-azidobutan-2-ol at the electronic level. qulacs.orgarabjchem.org These methods provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures, reaction parameters, and transition states. nih.govnih.gov For this compound, DFT studies are crucial for mapping out the potential energy surfaces of its reactions, such as its formation via the hydroxyazidation of an alkene or its subsequent participation in cycloaddition reactions. chemrevlett.commedcraveonline.com

By modeling the reaction of 1-butene (B85601) with an azide (B81097) radical and an oxygen source, for instance, DFT can elucidate the step-by-step mechanism of hydroxyazidation. chemrevlett.com Such calculations can determine the activation energies and Gibbs free energies for each step, identifying the rate-determining step and the most plausible reaction pathway. researchgate.netmdpi.com For example, a theoretical study on a related system might explore the initial attack of an azido (B1232118) radical on the alkene, followed by reaction with molecular oxygen and subsequent reduction to form the final β-azido alcohol product. chemrevlett.com These computational models are essential for understanding and optimizing reaction conditions.

A generalized reaction pathway for the formation of an azido alcohol, which can be computationally modeled using DFT, is presented below.

| Step | Description | Key Computational Insight |

| 1 | Generation of Azido Radical (N₃•) | Calculation of the energy required for N₃• formation from a precursor like TMSN₃, often involving a catalyst. chemrevlett.com |

| 2 | Radical Attack on Alkene | Modeling the regioselective attack of N₃• on the double bond of 1-butene to form a carbon-centered radical intermediate. |

| 3 | Oxygenation | Simulation of the reaction between the carbon radical and molecular oxygen to yield a peroxyl radical. chemrevlett.com |

| 4 | Reduction & Protonation | Calculation of the energy barriers for the reduction of the peroxyl radical and subsequent protonation to yield this compound. |

This interactive table summarizes a plausible reaction pathway for the formation of this compound, with key insights that can be derived from DFT calculations.

The electronic structure of this compound dictates its reactivity. DFT calculations are used to determine key properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, Conceptual DFT (CDFT) provides a framework for quantifying reactivity through various indices. mdpi.com For this compound, these indices help predict its behavior in chemical reactions. The azide group is a strong nucleophile, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. mdpi.comresearchgate.net

Below is a table of typical reactivity indices that can be calculated to understand the chemical behavior of this compound.

| Reactivity Index | Definition | Predicted Characteristic for this compound |

| Electronic Chemical Potential (μ) | The tendency of electrons to escape from a system. | Moderate to high, indicating a good electron donor (nucleophile). mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Relatively low, suggesting it is a "soft" molecule and thus reactive. mdpi.com |

| Global Electrophilicity (ω) | The ability of a species to accept electrons. | Expected to be low to moderate, classifying it as a marginal electrophile. mdpi.com |

| Global Nucleophilicity (N) | The ability of a species to donate electrons. | Expected to be high, classifying the azide moiety as a strong nucleophile. mdpi.com |

This interactive table outlines key electronic structure and reactivity indices for this compound, as predicted by DFT.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that result from rotation about single bonds. numberanalytics.comlibretexts.org For this compound, rotations around the C1-C2 and C2-O bonds lead to various conformers with different energy levels. Quantum chemical calculations can predict the relative stability of these conformers. rsc.orgethz.ch

The most stable conformations are typically staggered to minimize torsional strain. libretexts.org A key feature for this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group (–OH) and the azide group (–N₃). DFT calculations can determine the geometry and energetic stabilization of such interactions, which significantly influence the preferred conformation in the gas phase or in non-polar solvents. researchgate.net In the presence of protic solvents, intermolecular hydrogen bonds with the solvent may be favored.

The stereochemistry of this compound is also a subject of computational prediction. For reactions producing this molecule, such as the ring-opening of an epoxide, computational models can predict which stereoisomer will be the major product by calculating the transition state energies for attacks at different positions. rsc.org

| Conformer Type | Dihedral Angle (N₃-C1-C2-O) | Key Feature | Predicted Relative Energy |

| Anti-periplanar | ~180° | The azide and hydroxyl groups are furthest apart. libretexts.org | Low |

| Syn-clinal (Gauche) | ~60° | Groups are adjacent; allows for potential intramolecular H-bonding. libretexts.org | Potentially lowest with H-bond |

| Eclipsed | ~0°, 120° | High torsional strain due to overlapping electron clouds. libretexts.orgucl.ac.uk | High |

This interactive table describes the primary conformers of this compound based on the rotation around the C1-C2 bond.

Analysis of Electronic Structure and Reactivity Indices

Molecular Dynamics Simulations of Reactivity

While quantum mechanics describes the electronic structure at a static moment, molecular dynamics (MD) simulations introduce the dimension of time. MD can model the dynamic behavior of this compound in a solvent, providing insights into reaction dynamics, solvation effects, and transport properties. frontiersin.org By simulating the molecule's interactions with surrounding solvent molecules over time, MD can help to understand how the solvent influences conformational preferences and reaction pathways. For instance, MD simulations could be used to explore the process of proton transfer in a catalytic cycle or to model the diffusion of reactants towards each other in solution. frontiersin.orgolemiss.edu

Computational Modeling of Catalytic Processes

Many reactions involving this compound, such as its synthesis or its use in "click" chemistry, are catalyzed. researcher.life Computational modeling is indispensable for understanding how these catalysts function at a molecular level. nih.govdechema.de DFT calculations can model the interaction between the catalyst (e.g., a metal complex or an enzyme) and the substrate. researchgate.netcolumbia.edu These models can reveal the structure of the active site, identify key intermediates, and calculate the energy profile of the catalytic cycle. mdpi.com For example, in the manganese-catalyzed hydroxyazidation of an alkene, DFT can show how the metal center activates the azide precursor and facilitates its addition to the double bond. chemrevlett.com This understanding is critical for the rational design of new and improved catalysts. columbia.edu

Regioselectivity and Stereoselectivity Predictions for Cycloadditions

The azide group of this compound is a classic 1,3-dipole, making it an excellent substrate for 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. wikipedia.orgd-nb.info When reacting with an unsymmetrical dipolarophile, such as a terminal alkyne, two different regioisomers can be formed (e.g., 1,4- and 1,5-disubstituted triazoles). wikipedia.org

Computational methods, including Frontier Molecular Orbital (FMO) theory and DFT calculations, are highly effective at predicting the regiochemical and stereochemical outcomes of these reactions. medcraveonline.comnih.gov By analyzing the energies and coefficients of the HOMO of the azide and the LUMO of the dipolarophile (or vice-versa), the preferred pathway can be determined. nih.govchim.it DFT calculations of the transition state energies for the different possible approaches provide a more quantitative prediction of the product ratio, accounting for both electronic and steric effects. medcraveonline.comnih.gov

| Reaction Type | Dipolarophile | Predicted Major Regioisomer | Theoretical Basis |

| Huisgen Cycloaddition (Thermal) | Propargyl alcohol | 1,4-disubstituted triazole | DFT calculations often show a lower activation energy for the transition state leading to the 1,4-isomer due to favorable orbital overlap. medcraveonline.com |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Exclusively 1,4-disubstituted triazole | The catalytic mechanism involving a copper acetylide intermediate sterically and electronically directs the reaction to this single regioisomer. |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal Alkyne | Exclusively 1,5-disubstituted triazole | The ruthenium-based catalytic cycle proceeds through a different mechanism that favors the formation of the 1,5-isomer. nih.gov |

This interactive table summarizes the predicted regioselectivity for the cycloaddition of this compound with alkynes under different conditions.

常见问题

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residuals, impurity profiles). Use Bayesian inference to quantify uncertainty in dose-response relationships. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。